![molecular formula C20H23NO7S B2958562 ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate CAS No. 2380195-50-4](/img/structure/B2958562.png)
ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate
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Description
Ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate is a useful research compound. Its molecular formula is C20H23NO7S and its molecular weight is 421.46. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Non-Hydrogen Bonding Interactions
The crystal packing of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, closely related to the compound , reveals the importance of N⋯π and O⋯π interactions over traditional hydrogen bonding. This provides insight into the non-covalent interactions that may influence the molecular arrangement and stability of such compounds (Zhang, Wu, & Zhang, 2011). Additionally, the discovery of a unique C⋯π interaction of the non-hydrogen bond type in related structures highlights the diverse intermolecular forces that can exist in these molecules (Zhang, Tong, Wu, & Zhang, 2012).
Synthetic Applications in Heterocyclic and Polymer Chemistry
Research has demonstrated the use of similar ethyl enoate compounds in the synthesis of novel heterocyclic systems, including 3-aminopyran-2-ones and azolopyrimidin-4(4H)-ones, showcasing their utility as reagents in the creation of complex organic molecules (Soršak, Stanovnik, & Grdadolnik, 1998). Furthermore, such compounds have been investigated as polymeric protecting groups, suggesting their potential role in the development of novel polymer materials with tailored deprotection kinetics (Gormanns & Ritter, 1994).
Optical and Catalytic Properties
The optical and catalytic properties of related compounds have been explored, revealing their potential as chemosensors for metal ions, with distinct excitation and emission wavelengths. This indicates possible applications in the detection and quantification of metal ions in various environments (Roy et al., 2019). Additionally, sulfonated Schiff base copper(II) complexes derived from similar structures have shown efficiency and selectivity in alcohol oxidation, suggesting their applicability in organic synthesis and industrial processes (Hazra et al., 2015).
properties
IUPAC Name |
ethyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-5-28-20(22)19(29(23,24)16-9-7-15(25-2)8-10-16)13-21-14-6-11-17(26-3)18(12-14)27-4/h6-13,21H,5H2,1-4H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCKQNOVYEQON-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC(=C(C=C1)OC)OC)/S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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